4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine
Description
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c1-30-22-14-12-20(13-15-22)25-16-17-26(31-25)23-18-24(19-8-4-2-5-9-19)28-29-27(23)21-10-6-3-7-11-21/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERSBLLQNZGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3.1. Substitution Reactions
The compound can undergo various substitution reactions due to its electron-rich aromatic rings. These reactions are crucial for modifying the compound's properties for specific biological activities.
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Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups on the aromatic rings enhances nucleophilic attack at ortho or para positions.
3.2. Cyclization Reactions
Cyclization is a significant reaction pathway for generating complex structures from simpler precursors.
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Pyridazine Formation : The formation of the pyridazine ring is typically achieved through cyclization of hydrazones derived from ketones or aldehydes . This reaction often utilizes acidic conditions or heat to facilitate ring closure.
3.3. Oxidation and Reduction Reactions
The compound's functional groups allow for oxidation and reduction processes, which can alter its reactivity and biological profile.
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Oxidative Coupling : The methoxy group can be oxidized to form reactive intermediates that participate in further coupling reactions with other aromatic systems.
Mechanisms of Reaction
Understanding the mechanisms behind these reactions is crucial for predicting product formation and optimizing synthetic routes.
4.1. Mechanism of Nucleophilic Substitution
In nucleophilic aromatic substitution (SNAr), the mechanism typically involves:
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Formation of a Meisenheimer complex where the nucleophile attacks the electron-deficient aromatic ring.
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Rearrangement leading to the elimination of a leaving group (often a halide).
4.2. Mechanism of Cyclization
Cyclization mechanisms often involve:
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Formation of an intermediate through nucleophilic attack by hydrazine on a carbonyl.
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Proton transfer and subsequent elimination steps leading to ring closure.
Scientific Research Applications
4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
1,3,4-Oxadiazoles (LMM5 and LMM11)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the 4-methoxyphenyl group but incorporates a sulfamoyl-benzamide scaffold instead of pyridazine .
- Activity : Both LMM5 and LMM11 exhibit antifungal activity against C. albicans, with inhibitory effects linked to thioredoxin reductase targeting. Fluconazole (MIC = 2 µg/mL) outperformed these compounds in C. albicans inhibition, but their unique mechanism highlights structural versatility .
Thiazolyl Hydrazone Derivatives
- Structure : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole feature a furan-thiazole hybrid, differing from the pyridazine core but retaining aromatic substituents .
- Activity: These derivatives showed moderate anticandidal activity (MIC = 250 µg/mL against C. utilis vs.
Triazole Derivatives
- Structure : Compounds such as 4-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) integrate methoxyphenyl and furan motifs but use a triazole core .
- Synthesis : High yields (80–93%) and melting points (125–200°C) suggest robust synthetic protocols for methoxyphenyl-containing heterocycles .
Pyrazole Derivatives
- Structure : 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a) shares the furan-methoxyphenyl unit but employs a pyrazole core .
- Synthesis : Achieved 80% yield and m.p. 126–128°C, indicating comparable crystallinity to pyridazine derivatives .
Comparative Data Tables
Key Findings and Insights
Structural Flexibility : The 4-methoxyphenyl-furan unit is a recurring motif in antifungal and anticancer agents, suggesting its role in enhancing bioactivity through aromatic and hydrophobic interactions .
Synthetic Efficiency : Triazole and pyrazole derivatives achieve high yields (80–93%), indicating that the pyridazine analog could be synthesized using similar optimized protocols .
Activity Gaps : While the target compound’s bioactivity remains uncharacterized in the evidence, analogs with comparable structures show moderate-to-high efficacy, warranting further pharmacological studies.
Biological Activity
4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine, also known by its CAS number 899942-29-1, is a complex organic compound belonging to the pyridazine class. Its unique structure features a furan ring substituted with a methoxyphenyl group and a diphenyl-substituted pyridazine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The structural formula is characterized by the following key features:
- Furan ring : A five-membered aromatic ring containing one oxygen atom.
- Methoxyphenyl group : A phenolic group with a methoxy substituent.
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds through the coupling of aryl halides with organoboron compounds in the presence of palladium catalysts.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, a related study demonstrated that certain pyridazine derivatives showed effective antibacterial action against various strains of bacteria, with IC50 values indicating potent activity . Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. For example, compounds within the pyridazine family have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In one study, related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cell lines . While direct studies on this compound are sparse, the promising results from similar compounds indicate its potential for further investigation.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects including inhibition of tumor growth or bacterial proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyridazine derivatives for their antimicrobial properties. The results indicated that certain structural modifications enhanced antibacterial activity significantly compared to standard antibiotics .
- Anticancer Screening : Research focused on synthesizing and testing new pyridazine derivatives found that modifications at specific positions on the pyridazine ring could lead to improved anticancer properties. The study highlighted several compounds with promising IC50 values against different cancer cell lines .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions, as demonstrated in analogous pyridazine derivatives. For example, a chalcone intermediate (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) may react with hydrazine derivatives under reflux in ethanol . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., acetic acid for cyclization). Purification typically employs column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2 v/v) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H/13C NMR confirms substituent positions, with methoxy protons resonating at δ ~3.8 ppm and furan/pyridazine protons in δ 6.5–8.5 ppm .
- X-ray crystallography : Resolves stereoelectronic effects; related pyridazine analogs show dihedral angles of 10–25° between aromatic rings .
- HRMS : Validates molecular weight (expected m/z ~480–500 for C33H24N2O3) .
Q. What are the key structural features influencing this compound’s physicochemical properties?
- Methodology : The planar pyridazine core and methoxyphenyl/furan substituents enhance π-π stacking, increasing melting points (mp ~250–300°C, extrapolated from similar compounds) . Solubility is limited in polar solvents (e.g., water) but improves in DMSO or DMF, critical for biological assays .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) identifies potential binding to kinase targets (e.g., EGFR) by aligning the pyridazine core in ATP-binding pockets .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Methodology : Discrepancies in NMR signals (e.g., overlapping aromatic protons) require advanced techniques:
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities .
- X-ray crystallography : Defines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between pyridazine N and phenolic OH groups) .
Q. How does substituent variation on the phenyl/furan groups affect pharmacological activity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs:
- Electron-withdrawing groups (e.g., -Cl, -CF3) on phenyl rings enhance cytotoxicity (IC50 values <10 µM in cancer cell lines) .
- Methoxy vs. hydroxy groups : Methoxy improves metabolic stability but reduces solubility, requiring prodrug strategies .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow chemistry : Reduces reaction times and improves yield consistency (e.g., continuous flow at 100°C vs. batch reflux) .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., stoichiometry, catalyst loading) using Plackett-Burman or Box-Behnken models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
